Butyl formate

Insect toxicology Mosquito control Fumigant toxicity

Butyl formate (CAS 592-84-7) is a specialty C5 ester solvent and flavor intermediate (FEMA 2196). Generic substitution with butyl acetate or other esters compromises analytical reproducibility and sensory specificity. • Unique decarbonylation pathway over Pd/C enables 99.8% butyl levulinate yield in molten salt hydrate-mediated biomass conversion • Distinct GC retention time requiring authentic reference material for accurate VOC quantification • Characteristic plum/brandy odor (threshold 0.087 ppm) essential for fruit and alcoholic beverage flavor formulations Supplied at ≥97% purity for nitrocellulose/resin solvent systems and organic synthesis.

Molecular Formula C5H10O2
HCOO(CH2)3CH3
C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 592-84-7
Cat. No. B146142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl formate
CAS592-84-7
SynonymsFormic acid butyl ester
Molecular FormulaC5H10O2
HCOO(CH2)3CH3
C5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCCCCOC=O
InChIInChI=1S/C5H10O2/c1-2-3-4-7-5-6/h5H,2-4H2,1H3
InChIKeyNMJJFJNHVMGPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.07 M
7.56 mg/mL at 27 °C
Solubility in water, g/100ml at 27 °C: 0.75 (poor)
miscible with alcohol, ether, most organic solvents;  slightly soluble inwate

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Formate Specifications & Physicochemical Properties


Butyl formate (CAS 592-84-7) is a C5 carboxylic acid ester (n-butyl methanoate) with a molecular weight of 102.13 g/mol, classified as a clear, colorless, flammable liquid with a characteristic fruity, ethereal odor [1]. Its key physicochemical benchmarks include a boiling point of 106-107 °C (lit.), a density of 0.892 g/mL at 25 °C, a flash point of 14-18 °C (closed cup), and limited water solubility (slightly soluble, miscible with alcohols, ethers, and oils) [2]. This compound serves as a versatile intermediate and specialty solvent, with documented applications spanning flavors and fragrances (FEMA 2196), organic synthesis, and industrial solvent formulations for nitrocellulose, cellulose ethers, and various natural and synthetic resins [3].

Butyl Formate Non-Interchangeability with Ester Analogs


Despite belonging to the same ester class as butyl acetate (CAS 123-86-4) or ethyl formate (CAS 109-94-4), butyl formate's performance in critical applications is dictated by a unique combination of chain-length-dependent volatility, polarity, and reactivity. For instance, in GC analytical separations, butyl formate exhibits a distinct retention time (RT) that is not predictable from simple carbon number trends within the homologous formate series, necessitating specific method validation for accurate quantification [1]. Furthermore, in catalytic biomass conversion, butyl formate decomposes primarily via decarbonylation to CO and butanol over Pd/C, whereas formic acid favors decarboxylation to CO₂ and H₂, a divergent pathway that fundamentally alters product distribution and process selectivity [2]. Generic substitution without accounting for these documented behavioral differences in reaction pathways, analytical behavior, and sensory perception can compromise experimental reproducibility and industrial process outcomes.

Butyl Formate Differential Performance Evidence


Fumigant Insecticidal Toxicity Advantage

In a direct head-to-head comparative study of 31 volatile compounds against two major mosquito vectors, n-butyl formate exhibited the highest toxicity among all formate esters tested, achieving an LC50 of 0.4-1 mg per 0.5 L air volume against Aedes aegypti and Culex quinquefasciatus. This was 50- to 60-fold more potent than the organophosphate dichlorvos [1].

Insect toxicology Mosquito control Fumigant toxicity

Catalytic Decomposition Selectivity vs. Formic Acid

Under identical liquid-phase conditions over a Pd/C catalyst, butyl formate decomposes primarily via decarbonylation to yield CO and butanol, whereas formic acid favors decarboxylation to CO₂ and H₂ [1]. This fundamental mechanistic divergence dictates that these two species cannot be considered interchangeable as hydrogen carrier or deoxygenation substrates in biomass upgrading processes.

Biomass conversion Catalytic deoxygenation Reaction kinetics

GC Separation of C1-C4 Formate Esters

In a validated GC method using a wide-bore CP-Sil 5 CB column, baseline separation of methyl, ethyl, isobutyl, and butyl formates was achieved within two minutes. The elution order was methyl formate, ethyl formate, isobutyl formate, and butyl formate [1].

Gas chromatography Analytical method development Quality control

Fruity Odor Character vs. Acetate & Propionate Analogs

While butyl formate is characterized by a fruity, plum-like, ethereal odor with an odor threshold of 0.087 ppm , its acetate and propionate counterparts (butyl acetate and butyl propionate) exhibit distinctly different odor qualities and thresholds. Cross-study analysis shows that odor detection thresholds (ODTs) for homologous n-acetate esters follow a nonlinear trend: ethyl acetate (245 ppb), butyl acetate (4.3 ppb), hexyl acetate (2.9 ppb), and octyl acetate (20 ppb) [1].

Flavor chemistry Sensory science Fragrance formulation

Viscosity Correlation in Formate Ester Series

A comprehensive correlation study of fatty acid esters demonstrated that methyl, ethyl, propyl, and butyl formate can be represented by a single linear relationship for viscosity as a function of vapor pressure (log µ = A + B log Pv). This allows viscosity prediction for any member of this formate subseries within the applicable temperature range with an average error of 4.5%, based on only the number of carbon atoms and temperature [1].

Thermophysical properties Process engineering Solvent selection

Butyl Formate Critical Application Scenarios


Solvent for Nitrocellulose Lacquers and Resin Coatings

As documented in its standard applications [1], butyl formate functions as an effective solvent for nitrocellulose, cellulose ethers, and various natural/synthetic resins. Its intermediate evaporation rate (boiling point ~106-107°C) and miscibility with alcohols, ethers, and hydrocarbons [2] make it a valuable component in coating formulations where balanced drying characteristics and resin compatibility are required. For procurement, its specific polarity and solubility parameters offer a distinct profile compared to the more commonly used butyl acetate, which may have different evaporation and solvency characteristics in specific polymer systems [1].

Plum/Brandy Flavor & Fragrance Application

Butyl formate's documented odor profile—characterized as fruity, plum-like, ethereal, and rum/brandy at higher concentrations —is directly leveraged in the creation of fruit flavors (apple, strawberry, cloudberry) and certain alcoholic beverage notes. The distinct odor threshold of 0.087 ppm and its unique sensory character differentiate it from butyl acetate (pear/banana) and butyl propionate (sweet, rum-like), ensuring that formulators seeking a specific plum or brandy nuance procure butyl formate specifically, rather than a generic 'butyl ester' [3].

Transesterification Reagent for Levulinate Ester Synthesis

In the catalytic upgrading of biomass-derived levulinic acid (LA), butyl formate serves as a highly effective transesterification reagent, particularly in molten salt hydrate media. A study demonstrated that the transesterification of LA with butyl formate yielded 99.8% butyl levulinate in CaCl₂·3H₂O, whereas the yield was only 19.6% in the absence of the salt hydrate [4]. This application exploits the unique reactivity of the formate ester group, which cannot be replicated by other butyl esters like butyl acetate or butyl propionate in this specific catalytic system. Procurement of butyl formate is thus essential for achieving high yields in this biofuel precursor synthesis route [4].

Analytical Standard for GC Method Validation

As demonstrated in validated GC methods [5], butyl formate exhibits a characteristic retention time and symmetric peak shape under specified conditions, enabling its use as a reference standard for the quantification of volatile organic compounds in industrial emissions, indoor air quality assessments, or process monitoring. The rapid, baseline-resolved separation from other C1-C4 formates underscores the necessity of using authentic butyl formate as a calibration standard, rather than relying on retention index predictions from lower homologs. Analytical procurement of high-purity butyl formate (>97%) is thus driven by the need for accurate identification and quantitation in complex environmental or process matrices [5].

Technical Documentation Hub

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